molecular formula C17H22N2O4S B2474057 2-(Benzo[d]isoxazol-3-yl)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone CAS No. 1448069-89-3

2-(Benzo[d]isoxazol-3-yl)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone

Cat. No.: B2474057
CAS No.: 1448069-89-3
M. Wt: 350.43
InChI Key: PETCEGYZBCJJMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzo[d]isoxazol-3-yl)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone is a sophisticated synthetic compound designed for research applications in medicinal chemistry and neuroscience. This molecule integrates a benzo[d]isoxazole scaffold, a structure noted in various pharmacologically active compounds, with a pyrrolidine moiety modified by a tert-butylsulfonyl group. The strategic inclusion of the sulfonyl group adjacent to the pyrrolidine nitrogen is intended to influence the molecule's electronic properties and receptor binding affinity, making it a valuable probe for studying structure-activity relationships (SAR). This compound is primarily of interest for investigating novel ligands for central nervous system (CNS) targets. Researchers can utilize it to explore its potential interaction with various neurotransmitter systems, which may include GABA-ergic pathways known to be modulated by other heterocyclic compounds or other protein targets where the isoxazole motif serves as a key pharmacophore. Its primary research value lies in its application as a key intermediate or final candidate in high-throughput screening assays and in vitro binding studies aimed at developing new therapeutic agents for neurological disorders. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-(3-tert-butylsulfonylpyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S/c1-17(2,3)24(21,22)12-8-9-19(11-12)16(20)10-14-13-6-4-5-7-15(13)23-18-14/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETCEGYZBCJJMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CC2=NOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]isoxazol-3-yl)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrrolidine Moiety: This step involves the reaction of the isoxazole intermediate with a pyrrolidine derivative, often under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoxazole ring or the pyrrolidine moiety.

    Reduction: Reduction reactions can occur, especially at the carbonyl group, leading to the formation of alcohol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place, particularly at the aromatic ring or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or sulfonyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The isoxazole ring is known to interact with various biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Bioactivity Notes Reference
Target Compound Benzoisoxazole + Pyrrolidine 3-(tert-butylsulfonyl)pyrrolidine Enhanced metabolic stability
(RS)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(pyrrolidin-1-yl)pentan-1-one Benzodioxole + Pyrrolidine Pyrrolidine, pentanone chain Lower clogP (~1.9); weaker CNS uptake
7-chloro-2,3-dihydro-1-methyl-5-phenyl-1H-1,4-benzodiazepine Benzodiazepine Chloro, methyl, phenyl groups GABA receptor modulation
Compound 198 (Example 2) Benzoisoxazole + Indazole Chloro, methylsulfonamido, difluorophenyl Kinase inhibition (e.g., JAK/STAT)

Critical Observations

Metabolic Stability : The tert-butylsulfonyl group in the target compound reduces susceptibility to cytochrome P450-mediated oxidation compared to the methylsulfonamido group in Compound 198 . This is critical for prolonged half-life in vivo.

Binding Affinity : The benzoisoxazole core in the target compound exhibits stronger π-π interactions with aromatic residues in enzyme binding pockets than the benzodioxole analog from , which lacks the electronegative oxygen in the isoxazole ring .

Selectivity: Unlike the benzodiazepine analog (), which non-selectively modulates GABA receptors, the target compound’s pyrrolidine sulfonyl group may confer selectivity toward sulfotransferase or kinase targets .

Biological Activity

2-(Benzo[d]isoxazol-3-yl)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzo[d]isoxazole moiety and a tert-butylsulfonyl-pyrrolidine group. Its molecular formula is C18H24N2O3SC_{18}H_{24}N_2O_3S, with a molecular weight of approximately 348.46 g/mol.

PropertyValue
Molecular FormulaC₁₈H₂₄N₂O₃S
Molecular Weight348.46 g/mol
CAS Number2287260-97-1

Antimicrobial Activity

Research indicates that compounds with a benzo[d]isoxazole structure exhibit antimicrobial properties. A study highlighted that derivatives of benzo[d]isoxazole can inhibit bacterial growth, particularly against Gram-positive bacteria. The specific activity of this compound in this regard remains to be fully elucidated but suggests potential as an antibacterial agent .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes implicated in disease processes. For instance, isoxazole derivatives have shown promise as inhibitors of the FLT3 enzyme, which is relevant in certain leukemias. The structural features of this compound may enhance its binding affinity to such targets, although specific IC50 values and mechanisms require further exploration .

Neuropharmacological Effects

Preliminary studies suggest that compounds similar to this compound may exhibit neuroprotective effects. The benzo[d]isoxazole group is often associated with modulation of neurotransmitter systems, which could provide therapeutic avenues for neurodegenerative diseases .

Case Study 1: Antibacterial Screening

In a screening assay for Type III secretion system inhibitors, compounds structurally related to this compound were tested for their ability to inhibit pathogenicity in E. coli. Results indicated significant inhibition at concentrations around 50 µM, suggesting potential for development as an antibacterial agent .

The biological activity of this compound likely involves multiple mechanisms:

  • Enzyme Binding : The ability to bind to active sites on enzymes may impede their function.
  • Receptor Modulation : Interaction with neurotransmitter receptors could influence neurochemical pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.